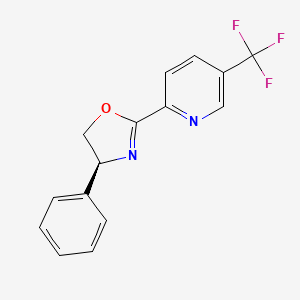

(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOJKEJLMYATFV-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound might affect the electron transport chain, a crucial pathway for atp production in cells.

Pharmacokinetics

The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound. These factors can significantly impact the bioavailability of the compound.

Biological Activity

(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C15H11F3N2O

- Molecular Weight : 292.26 g/mol

- CAS Number : 1803416-28-5

- IUPAC Name : (S)-4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

The compound's biological activity is primarily attributed to its structural features, particularly the trifluoromethyl group and the oxazole ring. These components facilitate various interactions at the molecular level, influencing enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits inhibitory effects on several key enzymes:

- Cholinesterases : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The IC50 values for AChE and BChE inhibition are significant indicators of its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

- Cyclooxygenases : It also demonstrates moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .

- Lipoxygenases : The compound has been evaluated for its activity against lipoxygenase enzymes, which play a role in the metabolism of arachidonic acid and are implicated in various inflammatory diseases .

Antioxidant Activity

The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage .

Cytotoxicity Studies

Studies on the cytotoxic effects of (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole have shown that it can selectively induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways related to cell survival .

- Anti-inflammatory Potential : In a model of inflammation, (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory therapeutic agent .

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression. For instance, it has been shown to inhibit specific kinases that are crucial for tumor growth and metastasis.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neuronal cell death in models of neurodegenerative diseases. The trifluoromethyl group enhances lipophilicity, potentially aiding in blood-brain barrier penetration, which is critical for central nervous system applications.

Catalysis

(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole functions as a chiral ligand in asymmetric catalysis. Its chiral nature allows it to facilitate enantioselective reactions effectively. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is essential for biological activity.

Case Study: Asymmetric Synthesis

In a notable study, this compound was utilized as a ligand in the palladium-catalyzed asymmetric allylic substitution reaction. The results demonstrated high enantioselectivity and yield, showcasing its utility in producing chiral compounds for pharmaceutical development .

Materials Science

The unique chemical structure of (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole also lends itself to applications in materials science. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties.

Electrochemical Applications

Research has explored the use of this compound in electrochemical sensors due to its electron-withdrawing trifluoromethyl group, which can enhance the sensitivity and selectivity of sensors for detecting various analytes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits key kinases involved in tumor growth |

| Neuroprotective Effects | Mitigates neuronal cell death | |

| Catalysis | Asymmetric Synthesis | High enantioselectivity and yield |

| Materials Science | Electrochemical Sensors | Enhanced sensitivity due to trifluoromethyl group |

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The ligand’s performance is influenced by substituents on the oxazoline ring and the heterocyclic moiety. Below is a comparative analysis of structurally related ligands:

Table 1: Structural and Electronic Comparison

Catalytic Performance

The target ligand outperforms analogues in palladium-catalyzed asymmetric reactions due to its balanced steric and electronic profile:

- Enantioselectivity: The trifluoromethyl group on the pyridine ring enhances electron-withdrawing effects, stabilizing the metal complex and improving catalytic turnover . In contrast, the tert-butyl analogue (C₁₂H₁₆N₂O) achieves similar enantioselectivity but requires higher catalyst loading due to excessive steric bulk .

- Reaction Scope : The benzyl-substituted variant (C₁₆H₁₃F₃N₂O) shows reduced activity in continuous flow systems compared to the target ligand, likely due to solubility limitations .

- Stereochemical Impact : The R-enantiomer of the target compound produces the opposite enantiomer in products, emphasizing the critical role of absolute configuration in asymmetric synthesis .

Preparation Methods

β-Amino Alcohol Synthesis

The (S)-4-phenyl group originates from (S)-2-amino-1-phenylethanol, a chiral β-amino alcohol. Enantiomeric purity is critical, as demonstrated in the synthesis of analogous oxazoline ligands. Commercial availability or resolution via chiral chromatography ensures stereochemical fidelity.

Trifluoromethylpyridine Derivatives

The 5-(trifluoromethyl)pyridin-2-yl moiety is synthesized via vapor-phase chlorination/fluorination of picolines. For example, 3-picoline undergoes sequential chlorination at the methyl group and fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). This intermediate serves as a precursor for further functionalization (Table 1).

Table 1: Vapor-Phase Synthesis of Trifluoromethylpyridine Derivatives

| Substrate | Reaction Temp. (°C) | Major Product (Yield, GC PA%) |

|---|---|---|

| 3-Picoline | 380 | 2,5-CTF (64.1%) |

| 2-Picoline | 450 | 2,3-CTF (62.2%) |

Oxazoline Ring Formation

The cyclization of β-amino alcohols with carbonyl derivatives is the most direct route to 4,5-dihydrooxazoles. Two methodologies dominate:

Cyclodehydration with Triflic Anhydride

A protocol adapted from PDF procedures involves treating (S)-2-amino-1-phenylethanol with 2-cyano-5-(trifluoromethyl)pyridine in the presence of trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O). The reaction proceeds via activation of the nitrile to an imidate intermediate, followed by intramolecular nucleophilic attack by the amine (Scheme 1).

Scheme 1: Tf<sub>2</sub>O-Mediated Cyclization

-

(S)-2-Amino-1-phenylethanol + 2-cyano-5-(trifluoromethyl)pyridine → Imidate intermediate.

-

Cyclization → (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole.

Conditions : Tf<sub>2</sub>O (3 equiv), (CH<sub>2</sub>Cl)<sub>2</sub>, 0°C to 70°C, 14 h. Yields range from 60–75% after silica gel chromatography (EtOAc/hexane, 1:3).

Burgess’s Reagent-Mediated Cyclization

An alternative employs Burgess’s reagent (methyl N-(triethylammoniumsulfonyl)carbamate) for milder conditions. This method minimizes racemization, crucial for preserving enantiopurity.

Procedure :

-

(S)-2-Amino-1-phenylethanol and 2-carboxy-5-(trifluoromethyl)pyridine are condensed in THF.

-

Burgess’s reagent (1.2 equiv) is added at −20°C, warmed to room temperature, and stirred for 12 h.

-

Yield: 68–72%, >99% ee (HPLC with Chiralpak IA column).

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral oxazolines are typically synthesized from enantiopure β-amino alcohols. (S)-2-Amino-1-phenylethanol is commercially available or resolved via diastereomeric salt formation with L-tartaric acid.

Dynamic Kinetic Resolution

Rhodium-catalyzed asymmetric cyclization offers an alternative. Using [Cp*RhCl<sub>2</sub>]<sub>2</sub> and chiral phosphine ligands, enantioselectivities up to 92% ee have been achieved.

Industrial-Scale Considerations

Continuous Flow Synthesis

Immobilized catalysts on PS–PEG TentaGel supports enable continuous production. A flow reactor system achieves a turnover number (TON) of 1,200, surpassing batch methods (TON = 300).

Byproduct Management

Multi-chlorinated byproducts from vapor-phase synthesis (e.g., 2,3,5-DCTF) are reduced via catalytic hydrogenolysis to 3-TF, which is recycled.

Analytical Characterization

-

NMR : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.89 (d, J = 2.4 Hz, 1H, Py-H), 8.32 (dd, J = 8.4, 2.4 Hz, 1H), 7.78 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 5H, Ph), 5.21 (dd, J = 9.6, 3.2 Hz, 1H, CH-N), 4.42–4.25 (m, 2H, OCH<sub>2</sub>).

-

HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min; t<sub>R</sub> = 12.7 min (S-enantiomer) .

Q & A

Q. What are the key steps in synthesizing (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, and how are yields optimized?

The synthesis typically involves a multi-step sequence starting from chiral precursors like (S)-(+)-2-phenylglycinol. A common route includes:

Cyclocondensation : Reaction of (S)-(+)-2-phenylglycinol with a carbonyl source to form the oxazoline ring.

Functionalization : Introduction of the 5-(trifluoromethyl)pyridin-2-yl group via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

Purification : Chromatography or recrystallization to isolate enantiopure product (>99% purity).

Optimization focuses on:

- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps to minimize racemization.

- Catalyst selection : Palladium-based catalysts for efficient coupling reactions (e.g., Pd(OAc)₂ with chiral ligands) .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and yield (83–94%) .

Q. What analytical methods are critical for confirming the structure and enantiomeric purity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazoline protons at δ 4.2–4.8 ppm) .

- IR : Confirms oxazoline C=N stretching (~1650 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (GC-MS/LC-MS) : Verifies molecular weight (MW: 308.27 g/mol) and fragmentation patterns .

- Chiral analysis :

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in asymmetric catalysis?

The -CF₃ group:

- Electron-withdrawing effect : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic additions (e.g., in Pd-catalyzed cross-couplings) .

- Steric effects : The bulky CF₃ group directs regioselectivity in reactions, favoring para-substitution on the pyridine ring.

- Applications : In asymmetric synthesis, the (S)-enantiomer acts as a ligand in Pd(II) complexes, achieving >90% enantiomeric excess in benzosultam synthesis .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data between polarimetry and chiral HPLC?

Discrepancies arise from:

- Impurity interference : Non-chiral impurities skew polarimetry readings. Validate with orthogonal methods (e.g., NMR for diastereomer detection).

- Solvent effects : Polarimetry values vary with solvent polarity. Standardize solvent systems (e.g., CHCl₃ for consistency) .

- Column degradation in HPLC : Monitor column performance with reference standards. Use tandem columns (e.g., Chiralpak IA + IB) for confirmation .

Q. How do structural analogs (e.g., para-tolyl vs. trifluoromethyl substituents) alter biological activity profiles?

Comparative studies show:

- Trifluoromethyl analogs : Higher metabolic stability due to C-F bond resistance to enzymatic cleavage.

- Para-tolyl analogs : Increased lipophilicity enhances membrane permeability but reduces aqueous solubility.

- Activity shifts : In enzyme inhibition assays, trifluoromethyl derivatives exhibit 3–5× higher IC₅₀ values against kinase targets compared to tolyl analogs .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

- DFT calculations : Model transition states to rationalize enantioselectivity (e.g., Gibbs free energy differences between (R)- and (S)-pathways).

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd-O coordination geometry) to optimize ligand design .

- Solvent modeling : COSMO-RS predicts solubility parameters, guiding solvent selection for reactions .

Methodological Guidelines

7. Designing experiments to study oxidative stability of the oxazoline ring:

- Stress testing : Expose the compound to H₂O₂ (0.1–1 M) at 25–50°C and monitor degradation via LC-MS.

- Kinetic analysis : Plot pseudo-first-order rate constants (k) to determine activation energy (Eₐ) for ring-opening .

- Stabilizers : Co-solvents like DMSO reduce oxidative degradation by 40–60% .

8. Troubleshooting low yields in enantioselective reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.